molecular formula C6H3ClF2O3S B13243743 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13243743
M. Wt: 228.60 g/mol
InChI Key: JZXUSBODOOOBFZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic compound with the molecular formula C₆H₃ClF₂O₃S and a molecular weight of 228.60 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,6-difluorophenol followed by chlorination. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonyl chloride: Lacks the hydroxyl group present in 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride.

    3-Hydroxybenzenesulfonyl chloride: Does not contain fluorine atoms.

    2,6-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a sulfonyl chloride group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

2,6-difluoro-3-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H

InChI Key

JZXUSBODOOOBFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F

Origin of Product

United States

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